molecular formula C13H15NO3 B15131000 Carbamic acid, N-(cis-3-formylcyclobutyl)-, phenylmethyl ester

Carbamic acid, N-(cis-3-formylcyclobutyl)-, phenylmethyl ester

Cat. No.: B15131000
M. Wt: 233.26 g/mol
InChI Key: RQWBKKRISWZEQS-UHFFFAOYSA-N
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Description

Carbamic acid, N-(cis-3-formylcyclobutyl)-, phenylmethyl ester is a chemical compound with potential applications in various fields, including pharmaceuticals and fine chemicals. This compound is characterized by its unique structure, which includes a cyclobutyl ring and a formyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-(cis-3-formylcyclobutyl)-, phenylmethyl ester typically involves the reaction of cis-3-formylcyclobutylamine with phenylmethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-(cis-3-formylcyclobutyl)-, phenylmethyl ester can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the phenylmethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products

    Oxidation: Carbamic acid, N-(cis-3-carboxycyclobutyl)-, phenylmethyl ester

    Reduction: Carbamic acid, N-(cis-3-hydroxycyclobutyl)-, phenylmethyl ester

    Substitution: Products depend on the nucleophile used, resulting in different substituted esters

Scientific Research Applications

Carbamic acid, N-(cis-3-formylcyclobutyl)-, phenylmethyl ester has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of fine chemicals and as a building block for various chemical products.

Mechanism of Action

The mechanism of action of Carbamic acid, N-(cis-3-formylcyclobutyl)-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the ester group can undergo hydrolysis, releasing the active form of the compound that can interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (3-formylcyclobutyl)-, 1,1-dimethylethyl ester
  • Carbamic acid, (3-formylcyclobutyl)-, methyl ester

Uniqueness

Carbamic acid, N-(cis-3-formylcyclobutyl)-, phenylmethyl ester is unique due to its specific structural features, such as the cis-3-formylcyclobutyl moiety and the phenylmethyl ester group. These structural elements confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

benzyl N-(3-formylcyclobutyl)carbamate

InChI

InChI=1S/C13H15NO3/c15-8-11-6-12(7-11)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,8,11-12H,6-7,9H2,(H,14,16)

InChI Key

RQWBKKRISWZEQS-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1NC(=O)OCC2=CC=CC=C2)C=O

Origin of Product

United States

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